2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that integrates multiple functional groups, including a chloro, nitro, and triazolopyridazine moiety
Mechanism of Action
Target of Action
The compound “2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” contains a 1,2,4-triazole moiety. Compounds containing 1,2,4-triazole are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it’s possible that it could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves a multi-step process:
Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.
Nitration and Chlorination: The aromatic ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the coupling of the triazolopyridazine derivative with 2-chloro-5-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of 2-chloro-5-amino-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide.
Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The triazolopyridazine moiety is known for its biological activity, making this compound a candidate for the development of new drugs.
Medicine
In medicine, 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the triazolopyridazine moiety.
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide: Similar structure but without the chloro and nitro groups.
5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide: Lacks the chloro group but retains the nitro and triazolopyridazine moieties.
Uniqueness
The uniqueness of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the triazolopyridazine moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUSIMHZNHLSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.